molecular formula C9H14N2O2 B2713549 {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol CAS No. 1936588-39-4

{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol

Cat. No.: B2713549
CAS No.: 1936588-39-4
M. Wt: 182.223
InChI Key: PULUJVBNSMDHFK-UHFFFAOYSA-N
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Description

{1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol (CAS: 1936588-39-4) is an imidazole derivative featuring a hydroxymethyl group at the 2-position of the imidazole ring and a tetrahydrofuran-3-ylmethyl substituent at the 1-position (Figure 1). The tetrahydrofuran (oxolan) moiety introduces stereoelectronic effects, while the hydroxymethyl group enhances polarity, influencing solubility and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

[1-(oxolan-3-ylmethyl)imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-6-9-10-2-3-11(9)5-8-1-4-13-7-8/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULUJVBNSMDHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=CN=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol typically involves the reaction of oxolane derivatives with imidazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxolane derivative, followed by the addition of the imidazole derivative to form the desired product .

Industrial Production Methods

Industrial production of {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Medicinal Applications

2.1 Antimicrobial Activity

Research indicates that imidazole derivatives, including {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol, possess significant antimicrobial properties. A study demonstrated that compounds with imidazole rings showed effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivity AgainstReference
{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanolE. coli, S. aureus
Other Imidazole DerivativesCandida albicans, Aspergillus niger

2.2 Anticancer Potential

The anticancer properties of {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol have been investigated in several studies. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives of imidazole have shown promising results in targeting specific cancer cell lines .

Case Study:
In a study evaluating the effects of imidazole derivatives on human cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

Case Study:
A recent investigation into the anti-inflammatory effects of imidazole derivatives revealed that they significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic use in inflammatory diseases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol typically involves the reaction of 1H-imidazole with oxolane derivatives under controlled conditions to yield high-purity products. Understanding the structure activity relationship (SAR) is crucial for optimizing its biological activity.

Synthesis MethodYield (%)Reaction Conditions
Reaction with sodium borohydride78%Methanol, RT for 3h
Alkylation with oxolane derivative51%Inert atmosphere, RT for 1h

Mechanism of Action

The mechanism of action of {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Physicochemical Comparison of Selected Imidazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Polar Solvents) Synthesis Complexity
{1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol C₉H₁₄N₂O₂ 182.2 2-Hydroxymethyl, 1-(oxolan-3-ylmethyl) Moderate (methanol, ethanol) Multi-step
(4-(Adamantan-1-yl)-1-isopropyl-1H-imidazol-2-yl)methanol C₁₇H₂₆N₂O 274.4 2-Hydroxymethyl, 4-adamantyl, 1-isopropyl Low (non-polar solvents) 5-step synthesis
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉N₂O·HCl 148.6 2-Hydroxymethyl, 1-methyl High (water, methanol) 2-step synthesis
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol C₅H₆F₂N₂O 148.1 2-Hydroxymethyl, 1-difluoromethyl Moderate (ethanol) 3-step synthesis

Key Observations :

  • Steric Effects : The adamantyl-substituted derivative (Table 1, Row 2) exhibits significant steric bulk, reducing solubility in polar solvents compared to the oxolan-containing target compound .
  • Polarity: The hydroxymethyl group enhances solubility in methanol and water, as seen in the hydrochloride salt derivative (Row 3) .
  • Synthetic Complexity : Adamantyl and oxolan-containing derivatives require multi-step syntheses involving cyclization, halogenation, and reduction, whereas simpler analogs (e.g., Row 3) are accessible via direct alkylation or oxidation .

Antimicrobial Activity :

  • In contrast, the adamantyl-substituted compound (Table 1, Row 2) is designed for biomimetic metal chelation, leveraging the imidazole’s donor capacity .

Hydrogen Bonding and Crystal Packing :

  • (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol () forms layered structures via O–H···N and O–H···O interactions, a feature likely shared by the target compound due to its hydroxymethyl group .
  • Methanol-insoluble imidazole derivatives (e.g., 2-(1H-imidazol-2-yl)-1H-perimidine in ) lack hydrogen-bonding donors at critical positions, unlike the target compound .

Spectroscopic and Analytical Data

NMR Trends :

  • The ¹H-NMR chemical shift of the hydroxymethyl group (δ ~4.6–5.0 ppm) is consistent across derivatives, while substituents like adamantyl (δ 1.5–2.5 ppm for CH₃) or difluoromethyl (δ 6.0–7.0 ppm for CF₂H) provide distinct signatures .

Mass Spectrometry :

  • High-resolution mass spectrometry (HRMS) confirms molecular ions for all derivatives, with the adamantyl compound (Table 1, Row 2) showing a prominent [M+H]+ peak at m/z 275.2 .

Biological Activity

{1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological activities, combined with an oxolane moiety. The structural formula is represented as follows:

C8H13N3O2\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2

This unique structure allows for interactions with various biological targets, leading to potential therapeutic effects.

Synthesis Methods

The synthesis of {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol typically involves the reaction of oxolane derivatives with imidazole derivatives. A common method includes:

  • Deprotonation : Using sodium hydride to deprotonate the oxolane derivative.
  • Addition : Adding the imidazole derivative to form the desired product.

Industrial production may utilize optimized conditions for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

The compound's biological activity is primarily attributed to its ability to bind to specific enzymes and proteins, altering their functions. The interaction with molecular targets can lead to:

  • Enzyme Inhibition : Modulating enzymatic pathways involved in various diseases.
  • Protein Binding : Affecting protein interactions that are crucial for cellular signaling and function .

Biological Activities

Research indicates that {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, Jain et al. demonstrated the efficacy of similar compounds against various bacterial strains using the cylinder wells diffusion method, indicating potential applications in treating infections .

Compound E. coli (mm) S. aureus (mm) B. subtilis (mm)
5a151921
5b11919
Streptomycin283231

2. Anticancer Potential

The compound has been investigated for its anticancer properties. A patent highlights its use in combination therapies targeting specific cancer pathways, suggesting that it may enhance the efficacy of existing treatments .

3. Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies

A review article summarized various pharmacological activities of imidazole derivatives, including their roles in treating bacterial infections, cancer, and inflammatory diseases. The findings suggest that modifications to the imidazole structure can significantly enhance biological activity .

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for {1-[(oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol?

  • Structural Features : The compound contains an imidazole ring substituted at the 2-position with a hydroxymethyl group and at the 1-position with a (oxolan-3-yl)methyl group. The oxolane (tetrahydrofuran) ring introduces stereochemical complexity due to its 3-yl-methyl substitution .
  • Synthetic Methodology : A common approach involves alkylation of imidazole precursors with oxolane derivatives. For example, tert-butoxide (tBuOK) in dry DMF at low temperatures (-40°C) can facilitate nucleophilic substitution reactions to attach the oxolane moiety, followed by hydroxymethylation at the 2-position .

Q. How can the purity and identity of this compound be validated in a research setting?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the imidazole ring, oxolane protons (δ ~3.5–4.0 ppm), and hydroxymethyl group (δ ~4.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) provides definitive structural confirmation, as demonstrated for related imidazole derivatives .
  • LC-MS : High-resolution mass spectrometry verifies molecular weight (C9H14N2O2, calculated 182.11 g/mol) and purity .

Q. What are the primary challenges in synthesizing this compound?

  • Steric Hindrance : The oxolane substituent may hinder alkylation of the imidazole nitrogen, requiring optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .
  • By-product Formation : Competing reactions, such as over-alkylation or oxidation of the hydroxymethyl group, necessitate careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Molecular Docking : Tools like AutoDock or Schrödinger Suite can model interactions with targets such as enzymes (e.g., sphingosine-1-phosphate lyase, S1PL) or receptors. For example, imidazole derivatives with hydroxymethyl groups show affinity for S1PL in autoimmune studies .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis using descriptors like logP, polar surface area, and H-bond donors can predict pharmacokinetic properties .

Q. What strategies optimize reaction yields for derivatives of this compound in structure-activity relationship (SAR) studies?

  • Protecting Groups : Temporary protection of the hydroxymethyl group (e.g., tert-butyldimethylsilyl ether) prevents undesired side reactions during further functionalization .
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables introduction of aryl/heteroaryl groups at the imidazole 4/5-positions .
  • Microwave-Assisted Synthesis : Reduces reaction times for steps like imidazole alkylation, improving efficiency .

Q. How does the stereochemistry of the oxolane ring impact the compound’s physicochemical properties?

  • Solubility : The (3R)-oxolan-3-yl configuration enhances water solubility compared to the (3S)-isomer due to favorable dipole interactions .
  • Bioavailability : Stereochemistry influences metabolic stability; for example, (3R)-isomers exhibit slower hepatic clearance in rodent models .

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